4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline
Description
4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the para-position, a methyl group at the meta-position relative to the amine, and a pyridin-2-ylmethyl substituent on the nitrogen atom. This compound is structurally related to ligands used in coordination chemistry and bioactive small molecules targeting neurodegenerative pathways. Its synthesis typically involves alkylation of a brominated aniline precursor with 2-(chloromethyl)pyridine via an SN2 mechanism, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHWUQBNVLHKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:
Bromination: The starting material, 3-methylaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
N-alkylation: The brominated intermediate is then subjected to N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Major Products Formed
Substitution: 4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)aniline.
Oxidation: 4-bromo-3-formyl-N-(pyridin-2-ylmethyl)aniline.
Reduction: this compound (if starting from a nitro compound).
Scientific Research Applications
4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-2-ylmethyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Structural Features :
Characterization Data
- ¹H-NMR : Aromatic protons at δ 7.17 (d), 6.55–6.63 (m), and 6.36 (d), with pyridyl-CH2 signals near δ 4.06 .
- Melting Point : Expected to range between 40–100°C, based on brominated aniline analogs .
Comparison with Similar Compounds
Structural Analogues
Physical and Chemical Properties
Crystallographic and Conformational Analysis
Q & A
Q. What synthetic routes are available for preparing 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline, and how can their efficiency be optimized?
Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A validated method involves reacting 4-bromo-3-methylaniline with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysis : Addition of catalytic KI improves halogen exchange efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity .
Q. How can NMR spectroscopy distinguish structural isomers or tautomers of this compound?
Answer : 1H and 13C NMR are critical for identifying regioisomers and tautomers. Key spectral features include:
- Pyridine ring protons : Doublets at δ 8.5–8.6 ppm (H-6) and δ 7.6–7.7 ppm (H-4) confirm pyridinylmethyl attachment .
- Aniline NH : A broad singlet at δ 4.2–4.5 ppm (exchangeable with D₂O) indicates free amine.
- Bromine effect : Deshielding of adjacent methyl group (δ 2.3–2.5 ppm) .
Example Contradiction Resolution :
If tautomerism is suspected (e.g., keto-enamine vs. hydroxy-pyridine), 15N NMR or X-ray crystallography can resolve ambiguity, as seen in analogous brominated aniline derivatives .
Advanced Research Questions
Q. How does the pyridinylmethyl group influence coordination chemistry with transition metals?
Answer : The pyridine nitrogen and aniline NH act as bidentate ligands, forming stable complexes with Cu(II), Co(II), and Mn(II). For example:
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?
Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Electrophilic sites : Bromine (σ-hole) and pyridine nitrogen (LUMO −1.2 eV) are reactive centers .
- Activation barriers : ΔG‡ for Br substitution with NH3 is ~25 kcal/mol, aligning with experimental kinetics .
Methodological Tip :
Use Gaussian or ORCA software for frontier molecular orbital (FMO) analysis. Validate with Hammett plots (ρ ~+2.1 for electron-withdrawing groups) .
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?
Answer :
- SHELX refinement : Use SHELXL for high-resolution data (R1 < 0.05) to resolve disorder in bromine/methyl groups .
- Cambridge Structural Database (CSD) : Compare bond lengths (C-Br: ~1.90 Å; C-N: ~1.45 Å) to identify outliers .
Example :
In N-(3-bromo-2-methylphenyl) analogs, planar π-conjugation (dihedral angle <10°) was confirmed via CSD cross-validation .
Methodological Guidelines
Q. Handling air-sensitive intermediates during synthesis
- Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions to pyridine).
- Stabilize intermediates with TEMPO (0.1 mol%) to prevent radical degradation .
Q. Safety protocols for brominated anilines
- Avoid direct skin contact (LD50 ~200 mg/kg in rodents).
- Use activated carbon filters in fume hoods to capture volatile bromine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
